EHT 5372
Overview
Description
EHT 5372 is a synthetic organic compound that belongs to the class of thiazoloquinazolines. This compound is known for its potential biological activities, particularly as a kinase inhibitor, which makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate typically involves the reaction of ortho-bromo anilines with Appel’s salt (4,5-dichloro-1,2,3-dithiazolium chloride) to form intermediate imino-1,2,3-dithiazoles. These intermediates are then transformed into the target compound through a series of reactions, including N2-deprotection and microwave-assisted copper-mediated cyclization .
Industrial Production Methods
the use of microwave-assisted synthesis and copper-mediated cyclization suggests that these methods could be scaled up for industrial production, provided that the reaction conditions are optimized for larger-scale operations .
Chemical Reactions Analysis
Types of Reactions
EHT 5372 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the thiazole and quinazoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazoloquinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
EHT 5372 has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various biological pathways.
Medicine: Its kinase inhibitory activity makes it a candidate for the development of drugs targeting diseases such as cancer and neurodegenerative disorders.
Mechanism of Action
The mechanism of action of methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate involves its interaction with specific molecular targets, particularly kinases. The compound inhibits kinase activity by binding to the active site of the enzyme, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell growth, differentiation, and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidates (EHT 5372 and EHT 1610): These compounds are also strong kinase inhibitors and share a similar structure with methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate.
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another compound with a thiazole ring, but with different biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and its potent kinase inhibitory activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGKPYRFWJINEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N5OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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